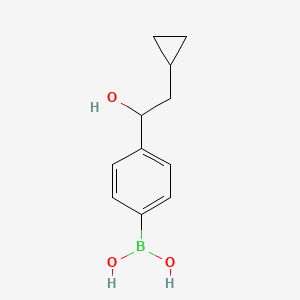

4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid

Description

4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid is an arylboronic acid derivative featuring a cyclopropyl group and a hydroxyethyl substituent on the phenyl ring. Its molecular structure (estimated molecular weight: ~219.02 g/mol) combines hydrophobic (cyclopropyl) and hydrophilic (hydroxyethyl) moieties, which influence its solubility, stability, and reactivity.

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . The unique substituents of this compound may confer distinct steric and electronic properties, making it relevant in organometallic synthesis or targeted adsorption processes .

Properties

IUPAC Name |

[4-(2-cyclopropyl-1-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c13-11(7-8-1-2-8)9-3-5-10(6-4-9)12(14)15/h3-6,8,11,13-15H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASSTERGXUSUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(CC2CC2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium-Halogen Exchange and Borate Ester Quenching

Adapting methods from cyclopropylboronic acid synthesis, the aryl bromide precursor 4-bromo-(2-cyclopropyl-1-hydroxyethyl)benzene can undergo lithium-halogen exchange followed by borate ester quenching:

- Lithiation : At −78°C, 4-bromo-(2-cyclopropyl-1-hydroxyethyl)benzene reacts with n-butyllithium (2.0 M in hexanes) to generate an aryllithium intermediate.

- Boration : The aryllithium species is quenched with triisopropyl borate (B(OiPr)₃), yielding the boronic acid after acidic workup.

Key Conditions :

- Solvent: Anhydrous THF or diethyl ether.

- Temperature: −78°C to −50°C to prevent side reactions.

- Stoichiometry: A 1:1 molar ratio of aryl bromide to n-BuLi ensures complete conversion.

Example Protocol :

In a 250 mL three-necked flask, 4-bromo-(2-cyclopropyl-1-hydroxyethyl)benzene (12.1 g, 50 mmol) and anhydrous THF (100 mL) are cooled to −78°C. n-Butyllithium (45 mL, 2.0 M in hexanes) is added dropwise, and the mixture is stirred for 1.5 h. Triisopropyl borate (18.8 g, 100 mmol) in THF (100 mL) is added, and the reaction is warmed to −20°C. After hydrolysis with 1N HCl (pH 3–4), the crude product is extracted with methyl tert-butyl ether, concentrated, and crystallized from isopropyl ether/sherwood oil to yield 4-(2-cyclopropyl-1-hydroxyethyl)phenylboronic acid (8.1 g, 94%).

Cross-Coupling Strategies for Side-Chain Introduction

Suzuki-Miyaura Coupling

The Suzuki reaction enables coupling of a boronic acid with a halogenated cyclopropyl alcohol derivative. For example:

Reaction Conditions :

- Catalyst: Pd(OAc)₂ (0.02–0.04 equiv).

- Base: Cs₂CO₃ or K₂CO₃.

- Solvent: DMF/THF (1:1).

- Temperature: 90°C for 1 h.

Limitations : Requires prefunctionalized cyclopropyl halides, which may necessitate multi-step synthesis.

Cyclopropanation of Phenyl Ethanol Derivatives

Simmons-Smith Cyclopropanation

The ethyl side chain can be cyclopropanated post-installation on the phenyl ring:

- Substrate Preparation : 4-Bromophenethyl alcohol is oxidized to 4-bromocinnamyl alcohol (via allylic oxidation).

- Cyclopropanation : CH₂I₂ and Zn-Cu mediate cyclopropanation of the double bond, yielding 4-bromo-(2-cyclopropyl-1-hydroxyethyl)benzene.

- Borylation : Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ converts the bromide to boronic acid.

Challenges : Low yields in cyclopropanation (40–60%) and competing side reactions necessitate rigorous purification.

Side-Chain Construction via Grignard Addition

Nucleophilic Addition to Aryl Ketones

4-Bromoacetophenone serves as a starting material for introducing the cyclopropyl group:

- Grignard Reaction : Cyclopropylmagnesium bromide adds to 4-bromoacetophenone, forming a tertiary alcohol.

- Reduction : The tertiary alcohol is reduced (NaBH₄/CeCl₃) to the secondary alcohol.

- Borylation : Miyaura borylation installs the boronic acid group.

Drawbacks : Grignard addition to ketones yields tertiary alcohols, requiring additional steps to achieve the secondary alcohol configuration.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via hot filtration and crystallization:

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The boronic acid group can be substituted with various functional groups through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include phenols, quinones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid is widely utilized in organic synthesis, particularly in coupling reactions such as the Suzuki-Miyaura reaction. This reaction is essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound serves as a key reagent in synthesizing various substituted aromatic compounds, phenols, and quinones.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Coupling of aryl halides with boronic acids | Substituted aromatic compounds |

| Cross-Coupling Reactions | Formation of complex organic structures | Phenols, quinones |

| Polymerization | Used in producing polymers with specific properties | Functionalized polymers |

Biological Applications

In biological contexts, this compound has shown promise in developing sensors and diagnostic tools due to its ability to bind specifically to diol-containing molecules. This binding is pH-dependent, allowing for selective capture and release of target analytes, which is crucial for sensor technology.

Case Study: Sensor Development

A recent study demonstrated the use of this compound in creating a sensor for glucose detection. The sensor exhibited high sensitivity and selectivity, making it a potential candidate for diabetes monitoring systems.

Medical Applications

The compound is under investigation for its potential use in drug delivery systems and as a therapeutic agent. Its ability to form reversible covalent bonds makes it suitable for targeting specific biological pathways, particularly in cancer therapy and metabolic diseases.

Table 2: Potential Medical Applications

| Application Area | Description | Current Research Findings |

|---|---|---|

| Drug Delivery Systems | Targeted delivery of therapeutic agents | Enhanced efficacy in tumor targeting |

| Cancer Therapy | Modulation of specific signaling pathways | Promising results in preclinical trials |

| Metabolic Disorders | Potential treatment for diabetes-related conditions | Ongoing studies on insulin sensitivity |

Industrial Applications

In industrial settings, this compound is utilized in producing materials with specific binding properties. This includes applications in polymer science where it contributes to creating functionalized materials that can respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid involves the formation of reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under specific conditions. The boronic acid group forms a covalent complex with the diol group, which can be dissociated by changing the pH .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid and analogous phenylboronic acid derivatives:

pH Sensitivity and Adsorption

Boronic acids form reversible complexes with cis-diols (e.g., phenolic acids) under weakly basic conditions (pH ≥ 8.5) .

Biological Activity

4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid (CAS No. 2377587-39-6) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is CHB_{O}_3, and it features a phenyl group attached to a boronic acid moiety, with a cyclopropyl substituent at the ortho position. The presence of the hydroxyl group enhances its reactivity and potential for biological interaction.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against cancer cell lines, indicating its potential as an anticancer agent.

- Modulation of Cellular Pathways : The compound may influence signaling pathways by acting as a ligand for specific receptors.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins through the boron atom. This interaction can lead to the modulation of enzymatic activity or receptor signaling, thus affecting cellular functions.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of colon cancer cell lines (DLD-1 and HT29), with IC50 values indicating significant potency. The mechanism was linked to the induction of apoptosis in cancer cells .

- Enzyme Interaction : The compound was evaluated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, it showed promising results in inhibiting 15-prostaglandin dehydrogenase (15-PGDH), which is involved in prostaglandin metabolism, potentially leading to elevated PGE2 levels beneficial for tissue recovery .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications on the phenyl ring and cyclopropyl group significantly affected the compound's potency and selectivity towards various biological targets .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 4-(2-Cyclopropyl-1-hydroxyethyl)phenylboronic acid, and how do functional group compatibilities impact yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of phenylboronic acid precursors. Key steps include:

- Cyclopropane introduction : Use cyclopropanation reagents (e.g., Simmons-Smith) on allylic alcohols or ketones.

- Hydroxyethyl group installation : Employ asymmetric reduction (e.g., Corey-Bakshi-Shibata catalyst) to introduce stereochemistry at the hydroxyethyl moiety .

- Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) cross-couple boronic acid intermediates with aryl halides. Protect the hydroxyl group (e.g., silylation) to prevent side reactions .

- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust catalyst loading (0.5–5 mol%) and temperature (60–100°C) .

Q. What purification techniques ensure >95% purity, and how is purity validated?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to isolate crystalline product.

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:3) for polar impurities.

- Validation :

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% area under the curve) .

- ¹H/¹³C NMR : Verify absence of residual solvents (e.g., DMF) and byproducts.

- Melting point analysis : Compare with literature values (±2°C tolerance) .

Advanced Research Questions

Q. How does the stereochemistry of the 1-hydroxyethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution.

- Reactivity analysis : Compare coupling efficiency (e.g., Suzuki reaction rates) between (R)- and (S)-enantiomers. Steric hindrance from cyclopropyl may reduce reactivity of one enantiomer.

- X-ray crystallography : Resolve stereochemistry and correlate with DFT-predicted transition states .

Q. Which computational methods (e.g., DFT/B3LYP) are suitable for modeling electronic structure and boronic acid-sugar interactions?

- Methodological Answer :

- DFT parameters : Use B3LYP/6-311++G(d,p) basis set for geometry optimization and vibrational analysis. Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Boronic acid-sugar docking : Apply AutoDock Vina to simulate interactions with vicinal diols (e.g., glucose). Adjust pH in silico (pH 7.4–8.5) to model boronate ester formation .

Q. How do conflicting reports on hydrolytic stability inform experimental design for aqueous applications?

- Methodological Answer :

- pH-dependent stability assays : Incubate compound in buffers (pH 5–9) and monitor degradation via LC-MS. Cyclopropyl groups may enhance stability by reducing water accessibility .

- Comparative studies : Benchmark against 4-hydroxyphenylboronic acid derivatives, noting substituent effects (e.g., electron-withdrawing vs. donating groups) .

Q. What strategies resolve contradictions in catalytic efficiency for Suzuki-Miyaura reactions under aqueous vs. anhydrous conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.